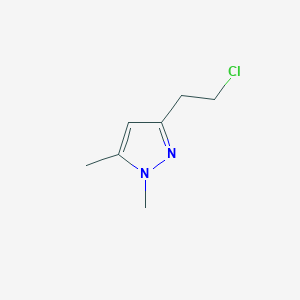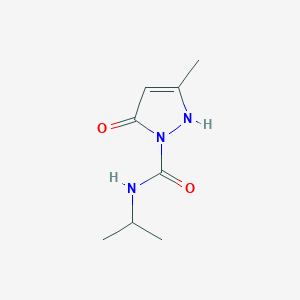
3-Methyl-5-oxo-N-(propan-2-yl)-2,5-dihydro-1H-pyrazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-N-isopropyl-3-methyl-1H-pyrazole-1-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is notable for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including 5-Hydroxy-N-isopropyl-3-methyl-1H-pyrazole-1-carboxamide, typically involves a sequence of reactions such as [3 + 2] cycloaddition, 1,5-ester shift, 1,3-H shift, and N-H insertion processes . One common method involves the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by base-catalyzed cyclization of the intermediate hydrazones .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs eco-friendly protocols, such as the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 . This method offers a simple reaction workup and valuable eco-friendly attributes.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-N-isopropyl-3-methyl-1H-pyrazole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Applications De Recherche Scientifique
5-Hydroxy-N-isopropyl-3-methyl-1H-pyrazole-1-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Hydroxy-N-isopropyl-3-methyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole: This compound shares a similar pyrazole structure and exhibits similar biological activities.
3(5)-Substituted Pyrazoles: These compounds also belong to the pyrazole family and are used as starting materials for the preparation of more complex heterocyclic systems.
Uniqueness
5-Hydroxy-N-isopropyl-3-methyl-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methyl groups contribute to its stability and permeability, making it a valuable candidate for drug development .
Propriétés
Numéro CAS |
193415-55-3 |
|---|---|
Formule moléculaire |
C8H13N3O2 |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
5-methyl-3-oxo-N-propan-2-yl-1H-pyrazole-2-carboxamide |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)9-8(13)11-7(12)4-6(3)10-11/h4-5,10H,1-3H3,(H,9,13) |
Clé InChI |
SOXAFWFLQRBTQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(N1)C(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



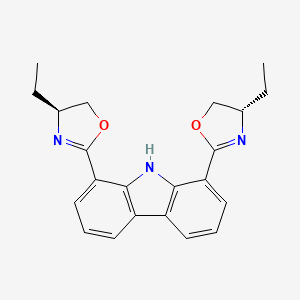
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
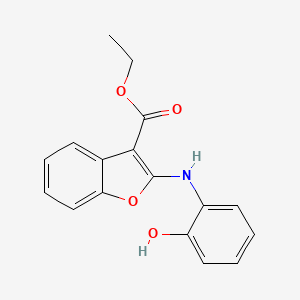

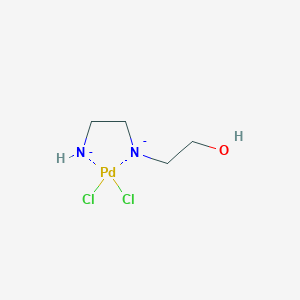
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)
![3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)
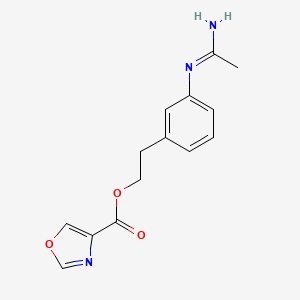
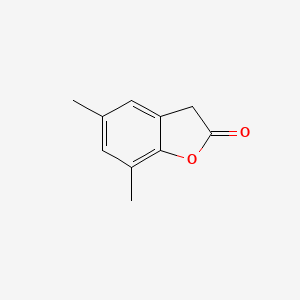

![1-[2-bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B12891783.png)
![1-(4-{4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]phenoxy}phenyl)ethan-1-one](/img/structure/B12891796.png)
